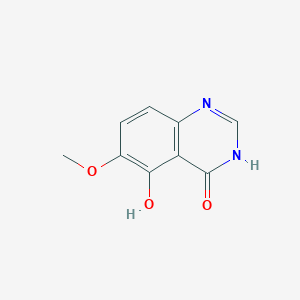
5-Hydroxy-6-methoxyquinazolin-4(3h)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Hydroxy-6-methoxyquinazolin-4(3H)-one is a quinazolinone derivative, a class of heterocyclic compounds known for their diverse biological activities
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-6-methoxyquinazolin-4(3H)-one typically involves the cyclization of functionalized pyrimidines. One common method includes the condensation of 5-acetyl-6-methylpyrimidin-2-one with dimethylformamide dimethyl acetal, followed by cyclization with methoxide in methanol.
Industrial Production Methods: On an industrial scale, the synthesis may involve optimized reaction conditions to increase yield and purity. This can include the use of specific catalysts, controlled temperatures, and purification techniques to ensure the production of high-quality this compound.
化学反应分析
Types of Reactions: 5-Hydroxy-6-methoxyquinazolin-4(3H)-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under different conditions.
Major Products Formed:
Oxidation: Formation of quinazolinone derivatives with additional hydroxyl or carbonyl groups.
Reduction: Reduction products may include various hydroquinazolines.
Substitution: Substitution reactions can lead to the formation of different functionalized quinazolines.
科学研究应用
Medicine: It has shown promise as an antimalarial, antitumor, anticonvulsant, and antimicrobial agent.
Chemistry: Its unique structure makes it a valuable intermediate in the synthesis of other heterocyclic compounds.
Biology: Research has explored its role in biological systems, including its effects on cellular processes.
Industry: Its applications extend to the development of new materials and chemical processes.
作用机制
The mechanism by which 5-Hydroxy-6-methoxyquinazolin-4(3H)-one exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimalarial activity is attributed to its ability to inhibit the growth of Plasmodium parasites by interfering with their metabolic pathways.
相似化合物的比较
5-Hydroxy-6-methoxyquinazolin-4(3H)-one is compared to other quinazolinone derivatives, such as 4(3H)-quinazolinone and 2-methylquinazolin-4(3H)-one. While these compounds share structural similarities, this compound is unique due to its specific hydroxyl and methoxy groups, which contribute to its distinct biological activities.
List of Similar Compounds
4(3H)-quinazolinone
2-methylquinazolin-4(3H)-one
5-acetyl-6-methylpyrimidin-2-one
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields. Its unique structure and diverse reactivity make it a valuable compound for further exploration and development.
属性
分子式 |
C9H8N2O3 |
|---|---|
分子量 |
192.17 g/mol |
IUPAC 名称 |
5-hydroxy-6-methoxy-3H-quinazolin-4-one |
InChI |
InChI=1S/C9H8N2O3/c1-14-6-3-2-5-7(8(6)12)9(13)11-4-10-5/h2-4,12H,1H3,(H,10,11,13) |
InChI 键 |
XNOCKCFBYUWHPQ-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C2=C(C=C1)N=CNC2=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















